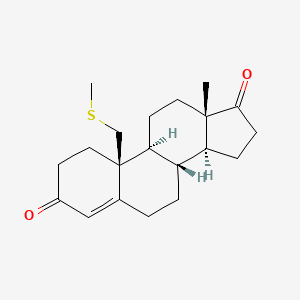
19-Tmaed
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Tmaed, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2S and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Anticancer Activity
19-Tmaed has been studied for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, it has shown effectiveness against various cancer cell lines, demonstrating a significant reduction in cell viability at certain concentrations.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.2 | Induction of apoptosis |
| Lung Cancer | 3.8 | Inhibition of cell cycle progression |
| Colon Cancer | 4.5 | Modulation of signaling pathways |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that this compound exhibits broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Drug Delivery Systems
1. Lipid Nanoparticles
this compound is utilized in the formulation of lipid nanoparticles for drug delivery, especially in mRNA vaccine technologies. The compound enhances the stability and efficacy of mRNA encapsulated within lipid carriers, facilitating improved cellular uptake and expression of therapeutic proteins.
2. Self-assembling Systems
Research indicates that this compound can form self-assembling structures that serve as drug delivery vehicles. These systems can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Material Science Applications
1. Polymer Composites
this compound is incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its inclusion results in composites with superior strength and durability, making them suitable for various industrial applications.
2. Coatings and Films
The compound's unique properties allow it to be used in coatings that provide antimicrobial surfaces or enhanced barrier protection against moisture and gases.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on breast cancer cells. The findings demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 5.2 µM observed after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Drug Delivery Enhancement
A recent study explored the use of this compound in lipid nanoparticles designed for mRNA delivery. The results indicated that the incorporation of this compound significantly improved the encapsulation efficiency and stability of mRNA vaccines compared to conventional formulations.
Propiedades
Número CAS |
90212-03-6 |
|---|---|
Fórmula molecular |
C20H28O2S |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(8S,9S,10S,13S,14S)-13-methyl-10-(methylsulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H28O2S/c1-19-9-8-17-15(16(19)5-6-18(19)22)4-3-13-11-14(21)7-10-20(13,17)12-23-2/h11,15-17H,3-10,12H2,1-2H3/t15-,16-,17-,19-,20+/m0/s1 |
Clave InChI |
FDHUZZLLTRFCDB-VDWQKOAOSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CSC |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CSC |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CSC |
Sinónimos |
19-thiomethylandrost-4-ene-3,17-dione 19-TMAED |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















